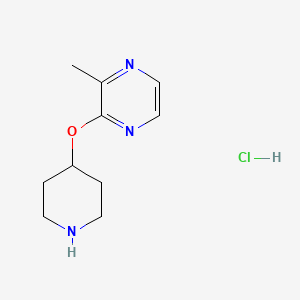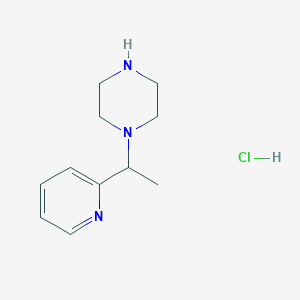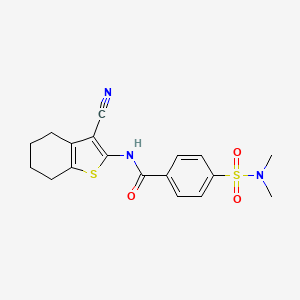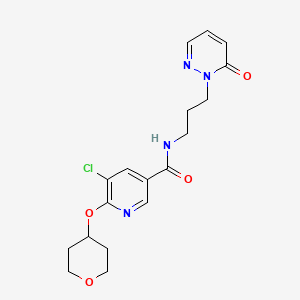![molecular formula C21H23N5O5 B2712262 2-(4-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-(2-methoxyphenyl)ethanol CAS No. 1396748-36-9](/img/structure/B2712262.png)
2-(4-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-(2-methoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It may also discuss any challenges encountered during the synthesis and how they were overcome.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to determine these properties.Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes. This could include its reactivity with various reagents, its participation in catalytic cycles, and any interesting or unusual reaction mechanisms.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability. These properties can often be predicted from the compound’s structure and are important for understanding how the compound behaves under different conditions.Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
- Efficient Synthesis of PPARpan Agonists : A study outlines the synthesis of a potent PPARpan agonist, emphasizing a seven-step process that includes regioselective carbon-sulfur bond formation and an efficient method of introducing an isobutyric acid fragment. This process demonstrates the compound's relevance in synthesizing PPAR agonists, which are significant in metabolic disease research (Guo et al., 2006).
Biological and Pharmaceutical Research
Antimicrobial Activities : Research on 1,2,4-Triazole derivatives, including piperazine and furanyl groups, has shown that these compounds possess antimicrobial properties. The synthesis of novel derivatives and their testing against various microorganisms highlight the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Antidepressant and Antianxiety Properties : A study on derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine has shown significant antidepressant and antianxiety activities in behavioral tests on mice. This indicates the potential application of similar compounds in the development of new treatments for depression and anxiety (Kumar et al., 2017).
Material Science and Chemistry
- Synthesis and Characterization of Complexes : Heteroleptic platinum(II) dithiocarbamates with piperazine and furanyl groups have been synthesized and characterized, revealing their high potency against cancer cell lines. These findings suggest potential applications in the development of anticancer drugs and highlight the compound's relevance in medicinal chemistry research (Amir et al., 2016).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound. This could include its toxicity, flammability, and environmental impact. It’s important to handle all chemicals safely, and this information would be used to develop appropriate safety protocols.
Direcciones Futuras
This would involve a discussion of potential future research directions. This could include new reactions to try, modifications to the compound’s structure, or new applications to explore.
I hope this general information is helpful! If you have a specific compound or topic in mind, feel free to ask!
Propiedades
IUPAC Name |
furan-2-yl-[4-[1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carbonyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5/c1-30-18-6-3-2-5-15(18)17(27)14-26-13-16(22-23-26)20(28)24-8-10-25(11-9-24)21(29)19-7-4-12-31-19/h2-7,12-13,17,27H,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFSBIYNSWCYSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-(2-methoxyphenyl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-furylmethyl)-2-[2-(4-methylphenyl)-4-(phenylsulfonyl)imidazol-5-ylthio]ac etamide](/img/structure/B2712180.png)

![1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B2712183.png)

![7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2712191.png)
![Cyclopropyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2712192.png)


![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2712197.png)
![2-[(2,5-Difluorophenyl)methoxy]pyrimidine](/img/structure/B2712198.png)


![5-chloro-2-nitro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2712202.png)